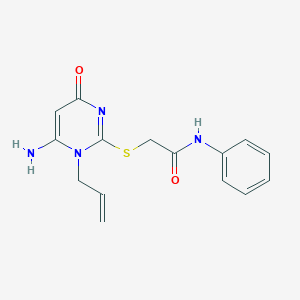
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium, also known as MPP+, is a chemical compound that has been extensively studied due to its potential application in scientific research. MPP+ is a toxic compound that is commonly used to create Parkinson's disease models in animals. In
Mechanism of Action
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, this compound+ is oxidized to its toxic metabolite, this compound+ radical, by monoamine oxidase-B (MAO-B). This compound+ radical then causes damage to the mitochondria, leading to the death of the neuron.
Biochemical and Physiological Effects:
This compound+ causes a decrease in dopamine levels in the brain, leading to the symptoms of Parkinson's disease. This compound+ also causes oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is a well-established model for Parkinson's disease, and its mechanism of action is well understood. This compound+ is also relatively easy to synthesize and can be used in a variety of animal models. However, this compound+ is a toxic compound and must be handled with care. The use of this compound+ in animal models can also be controversial due to ethical concerns.
Future Directions
There are several future directions for the use of 2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ in scientific research. One direction is the development of new animal models for neurodegenerative diseases using this compound+. Another direction is the development of new therapies for neurodegenerative diseases based on the mechanism of action of this compound+. Finally, the use of this compound+ in the study of mitochondrial dysfunction and oxidative stress could lead to new insights into the pathogenesis of neurodegenerative diseases.
Conclusion:
In conclusion, this compound+ is a toxic compound that has been extensively studied for its potential application in scientific research. This compound+ is commonly used to create Parkinson's disease models in animals and is also used in other neurodegenerative disease models. This compound+ is synthesized by the reaction of N-methyl-4-phenylpyridinium with pyridine-2-carbaldehyde in the presence of a catalyst. This compound+ is taken up by dopaminergic neurons in the brain through the dopamine transporter and causes damage to the mitochondria, leading to the death of the neuron. This compound+ has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is synthesized by the reaction of N-methyl-4-phenylpyridinium (this compound+) with pyridine-2-carbaldehyde in the presence of a catalyst. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using column chromatography.
Scientific Research Applications
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is commonly used to create Parkinson's disease models in animals. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain. This compound+ selectively damages these neurons, leading to the symptoms of Parkinson's disease. This compound+ is also used in other neurodegenerative disease models, such as Alzheimer's disease and Huntington's disease.
Properties
Molecular Formula |
C29H23N2+ |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2,4,6-triphenyl-1-(pyridin-2-ylmethyl)pyridin-1-ium |
InChI |
InChI=1S/C29H23N2/c1-4-12-23(13-5-1)26-20-28(24-14-6-2-7-15-24)31(22-27-18-10-11-19-30-27)29(21-26)25-16-8-3-9-17-25/h1-21H,22H2/q+1 |
InChI Key |
OSUIPAIEBGWNJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=CC=N4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)


![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)


